2-Amino-2-methylpropanenitrile hydrochloride

CAS No.: 50846-36-1

Cat. No.: VC2045634

Molecular Formula: C4H9ClN2

Molecular Weight: 120.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50846-36-1 |

|---|---|

| Molecular Formula | C4H9ClN2 |

| Molecular Weight | 120.58 g/mol |

| IUPAC Name | 2-amino-2-methylpropanenitrile;hydrochloride |

| Standard InChI | InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H |

| Standard InChI Key | RWPZHHGTDNTPFY-UHFFFAOYSA-N |

| SMILES | CC(C)(C#N)N.Cl |

| Canonical SMILES | CC(C)(C#N)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

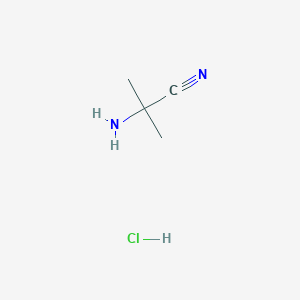

2-Amino-2-methylpropanenitrile hydrochloride is an organic compound with the molecular formula C₄H₉ClN₂. It represents the hydrochloride salt of 2-amino-2-methylpropanenitrile (also known as 2-aminoisobutyronitrile). The compound features a quaternary carbon center with two methyl groups, an amino group, and a nitrile functional group, forming a branched structure .

Identification Parameters

The compound's identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 50846-36-1 |

| Molecular Formula | C₄H₉ClN₂ |

| Molecular Weight | 120.58 g/mol |

| IUPAC Name | 2-amino-2-methylpropanenitrile;hydrochloride |

| InChI | InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H |

| InChI Key | RWPZHHGTDNTPFY-UHFFFAOYSA-N |

Synonyms and Alternative Nomenclature

Several synonyms are used to refer to this compound in scientific literature:

-

2-Amino-2-methyl-propionitrile hydrochloride

-

2-Aminoisobutyronitrile hydrochloride

-

Alpha-Aminoisobutyronitrile hydrochloride

-

2-AMPH (abbreviated form)

Physical and Chemical Properties

2-Amino-2-methylpropanenitrile hydrochloride exists as a white to off-white crystalline powder under standard conditions. Its physical and chemical properties significantly influence its applications and handling requirements .

Physical Properties

Structural Features

The molecule contains important functional groups that determine its reactivity:

-

A nitrile group (-C≡N) that can undergo various transformations

-

A primary amino group (-NH₂) that facilitates numerous substitution reactions

-

Two methyl groups that provide steric hindrance and affect reactivity

-

The hydrochloride salt form enhances water solubility and stability compared to the free base

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 2-amino-2-methylpropanenitrile hydrochloride, with varying efficiency and scalability for industrial applications.

Industrial Production Methods

For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves:

-

Carefully controlled temperature and pressure conditions

-

Precise reagent ratios to minimize side reactions

-

Efficient purification processes to achieve the desired purity

Alternative Synthetic Approaches

Recent literature describes alternative approaches, including:

-

Use of ammonia gas bubbled through a solution of acetone and hydrogen cyanide

-

Microwave-assisted synthesis methods that reduce reaction times

-

Continuous flow processes for more efficient large-scale production

Chemical Reactivity and Transformation

2-Amino-2-methylpropanenitrile hydrochloride exhibits diverse reactivity patterns due to its functional groups, making it valuable in organic synthesis.

Oxidation Reactions

The compound undergoes oxidation to form corresponding amides or carboxylic acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions

Reduction of the nitrile group produces primary amines. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The amino group participates in various substitution reactions to form different derivatives. Common reagents include alkyl halides or acyl chlorides.

Major Products and Transformations

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Amides, carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Primary amines |

| Substitution | R-X, R-COCl | N-substituted derivatives |

| Hydrolysis | H₂O, acid/base catalysis | 2-Amino-2-methylpropanamide |

Role in Anagliptin Synthesis

One significant application is in the synthesis of anagliptin, a dipeptidyl peptidase-4 inhibitor used for treating type 2 diabetes. In this synthetic route, 2-amino-2-methylpropanenitrile serves as a starting material that undergoes reduction and amidation to generate 2-amino-2-methylpropylamine tert-butyl ester, a key intermediate in anagliptin production .

Applications in Research and Industry

The compound finds applications across multiple scientific and industrial domains owing to its versatile chemical properties.

Pharmaceutical Applications

In pharmaceutical research and development, 2-amino-2-methylpropanenitrile hydrochloride serves as:

-

An intermediate in the synthesis of various pharmaceutical compounds

-

A building block for creating molecules with specific pharmacological properties

-

A precursor in the production of anagliptin and other diabetes medications

Chemical Research

In chemical research, it functions as:

-

A model compound for studying nucleophilic addition reactions

-

A substrate for investigating sterically hindered amino groups

-

A starting material for synthesizing more complex nitrile-containing compounds

Agrochemical Uses

The compound and its derivatives contribute to agrochemical development through:

-

Serving as intermediates in the synthesis of herbicides and pesticides

-

Contributing to the development of plant growth regulators

-

Functioning as building blocks for crop protection chemicals

Biological Activity and Pharmacological Properties

Although primarily used as a synthetic intermediate, 2-amino-2-methylpropanenitrile hydrochloride and its derivatives may possess notable biological activities.

Structure-Activity Relationships

The relationship between the structure of 2-amino-2-methylpropanenitrile hydrochloride and its biological activity is influenced by:

-

The presence of the nitrile group, which can interact with enzyme active sites

-

The amino group, capable of forming hydrogen bonds with biological targets

-

The steric hindrance created by the methyl groups, affecting molecular recognition

Comparison with Related Compounds

Comparing 2-amino-2-methylpropanenitrile hydrochloride with structurally related compounds provides insight into structure-property relationships.

Comparison with Parent Compound

The parent compound, 2-amino-2-methylpropanenitrile (free base), differs from its hydrochloride salt in several respects:

| Property | 2-Amino-2-methylpropanenitrile | 2-Amino-2-methylpropanenitrile HCl |

|---|---|---|

| Physical State | Colorless to pale yellow oil | White crystalline solid |

| Molecular Weight | 84.12 g/mol | 120.58 g/mol |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol | Highly soluble in water and polar solvents |

| Boiling Point | 51-52°C (15 Torr) | Decomposes upon heating |

| Handling Recommendations | Store in dark place under inert atmosphere below -20°C | Store at ambient temperature in sealed containers |

| Density | 0.885 g/cm³ at 25°C | Not available |

Comparison with Related Structural Analogs

| Compound | Structure | Key Differences | Applications |

|---|---|---|---|

| 2-Amino-2-methylpropanamide | C₄H₁₀N₂O | Contains amide instead of nitrile group | Pharmaceuticals, peptide mimetics |

| 2-Amino-3-hydroxy-2-methylpropanenitrile | C₄H₈N₂O | Contains additional hydroxyl group | Chiral synthesis, enzymatic studies |

| 2-(Diethylamino)-2-methylpropanenitrile | C₈H₁₆N₂ | Contains tertiary amine instead of primary amine | Catalysis, polymer chemistry |

| 3-Aminobutanenitrile HCl | C₄H₈N₂·HCl | Different position of functional groups | HIV protease inhibitor synthesis |

Recent Research and Future Directions

Current research involving 2-amino-2-methylpropanenitrile hydrochloride continues to expand its applications and improve synthesis methods.

Synthetic Methodology Improvements

Recent advances include:

-

Development of greener synthesis methods with reduced environmental impact

-

Catalytic approaches that enhance reaction efficiency and selectivity

-

Continuous flow chemistry applications for more efficient production

Novel Applications

Emerging applications identified in recent literature include:

-

Use in the development of antimalarial compounds, particularly as precursors for 4-aminoquinoline derivatives

-

Potential applications in HIV research as building blocks for protease inhibitors

-

Incorporation into novel polymer systems with specialized properties

Future Research Directions

Promising areas for future research include:

-

Investigation of additional biological activities and therapeutic applications

-

Development of asymmetric synthesis methods for chiral derivatives

-

Exploration of sustainable and environmentally friendly production methods

-

Study of advanced applications in materials science and nanotechnology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume